2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
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Overview
Description
2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-Amino-1-(3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol
- 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol hydrochloride
- (1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
Uniqueness
2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the amino and hydroxyl groups also provides versatility in chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3 |
InChI Key |
YBAYZNDAGDFODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
Origin of Product |
United States |
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